molecular formula C18H28N4O10 B14356609 Acetylaspartyl-valyl-aspartyl-alanine CAS No. 93620-52-1

Acetylaspartyl-valyl-aspartyl-alanine

Cat. No.: B14356609
CAS No.: 93620-52-1
M. Wt: 460.4 g/mol
InChI Key: BHXJNTBLFUDSSF-AEHQLWAISA-N
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Description

Acetylaspartyl-valyl-aspartyl-alanine is a peptide compound composed of four amino acids: acetylaspartic acid, valine, aspartic acid, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylaspartyl-valyl-aspartyl-alanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .

Industrial Production Methods

Industrial production of peptide compounds like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has streamlined this process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Acetylaspartyl-valyl-aspartyl-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Acetylaspartyl-valyl-aspartyl-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetylaspartyl-valyl-aspartyl-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylaspartyl-valyl-aspartyl-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.

Properties

CAS No.

93620-52-1

Molecular Formula

C18H28N4O10

Molecular Weight

460.4 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H28N4O10/c1-7(2)14(22-16(29)10(5-12(24)25)20-9(4)23)17(30)21-11(6-13(26)27)15(28)19-8(3)18(31)32/h7-8,10-11,14H,5-6H2,1-4H3,(H,19,28)(H,20,23)(H,21,30)(H,22,29)(H,24,25)(H,26,27)(H,31,32)/t8-,10-,11-,14-/m0/s1

InChI Key

BHXJNTBLFUDSSF-AEHQLWAISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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